molecular formula C13H20N4O B1523965 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one CAS No. 1179651-20-7

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

Cat. No. B1523965
CAS RN: 1179651-20-7
M. Wt: 248.32 g/mol
InChI Key: PXKSENNMLIDKKV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one” are not available .

Scientific Research Applications

Synthesis and Pharmacological Properties

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, and its structural analogs have been synthesized and studied for various pharmacological activities. These compounds have shown potential in several areas:

  • Antiarrhythmic and Antihypertensive Effects:

    • Certain derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated significant antiarrhythmic and antihypertensive activities. These effects may be associated with their alpha-adrenolytic properties, which depend on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
  • Anticancer Activity:

    • Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity. Some compounds exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
  • G Protein-Biased Dopaminergics:

    • 1,4-Disubstituted aromatic piperazines, including structures similar to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, have been used to create high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment, indicating their potential as novel therapeutics, particularly in the field of neuropsychiatry (Möller et al., 2017).

Chemical Synthesis and Characterization

Efforts have been made to synthesize and characterize the chemical structure of compounds structurally related to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one:

  • Enantiomers Synthesis:

    • The enantiomers of a similar compound, 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, were synthesized using hydrolytic kinetic resolution, providing a method for producing enantiomerically pure aminoalcohols (Kulig et al., 2007).
  • Antimicrobial Activity:

    • New pyridine derivatives, including structures analogous to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, were synthesized and evaluated for antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel et al., 2011).

Catalyst in Chemical Synthesis

Compounds structurally related to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one have been used as catalysts in chemical synthesis:

  • Catalyst for Pyrans Synthesis:
    • Piperazine, structurally related to the compound , was used as a catalyst in the synthesis of a wide range of 2-amino-3-cyano-4H-pyrans, indicating the utility of this class of compounds in facilitating chemical transformations (Yousefi et al., 2018).

Safety and Hazards

The safety and hazards of “3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one” are not known .

properties

IUPAC Name

3-amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-4-1-13(18)17-9-7-16(8-10-17)11-12-2-5-15-6-3-12/h2-3,5-6H,1,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSENNMLIDKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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